MOME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MOME, or Mometasone furoate, is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly used in the treatment of various skin conditions, allergic rhinitis, and asthma. Mometasone furoate is known for its high potency and minimal systemic absorption, making it a preferred choice for topical and inhalation therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mometasone furoate is synthesized through a multi-step process starting from prednisoloneThe reaction conditions typically involve the use of organic solvents and reagents such as furoyl chloride and thionyl chloride .
Industrial Production Methods
Industrial production of Mometasone furoate involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to monitor the reaction progress and the purity of the final product. The use of automated systems and advanced analytical techniques is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Mometasone furoate undergoes several types of chemical reactions, including:
Oxidation: Mometasone furoate can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Halogen atoms in Mometasone furoate can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and acetyl chloride are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Mometasone furoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of corticosteroids and their derivatives.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical research to develop new treatments for inflammatory and allergic conditions.
Industry: Utilized in the formulation of pharmaceutical products, including creams, ointments, nasal sprays, and inhalers .
Mechanism of Action
Mometasone furoate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory mediators such as cytokines, leukotrienes, and prostaglandins. This results in the suppression of inflammation and immune responses. The molecular targets include mast cells, eosinophils, and lymphocytes, which are key players in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
- Fluticasone propionate
- Beclomethasone dipropionate
- Budesonide
Uniqueness
Mometasone furoate is unique due to its high potency and minimal systemic absorption, which reduces the risk of systemic side effects. Compared to other corticosteroids, it has a stronger binding affinity to glucocorticoid receptors, making it more effective at lower doses .
Biological Activity
Moringa oleifera, commonly referred to as the drumstick tree, is renowned for its nutritional and medicinal properties. The methanol extract of its leaves (MOME) has been the subject of various studies focusing on its biological activities, including antioxidant, antibacterial, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Composition of this compound
Recent studies have identified several key compounds in this compound that contribute to its biological activity. The primary component found in high concentration is This compound inositol , which constitutes approximately 73.24% of the extract, followed by other compounds such as:
- 9, 10, 12, 13-Tetrabromooctadecanoic acid (4.99%)
- Isopropyl linoleate (4.73%)
- 1H-Indolizino[8,1-CD] Carbazole (3.75%)
- Methyl linolinate (1.93%) .
These compounds have been linked to various health benefits, including antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using several assays, including the DPPH radical scavenging assay and the FRAP assay. In these assays, this compound demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Table 1: Antioxidant Activity of this compound
Extract Concentration (mg/ml) | DPPH Scavenging Activity (%) | FRAP Value (µmol Fe(II)/g) |
---|---|---|
125 | 45.2 | 18.5 |
250 | 62.8 | 27.3 |
500 | 78.9 | 35.6 |
The results indicate that higher concentrations of this compound correlate with increased antioxidant activity, suggesting its potential use as a natural antioxidant agent in food and pharmaceutical applications .
Antibacterial Activity
This compound has shown promising antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains using the micro-well dilution method.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (mg/ml) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 0.5 | 15 |
Staphylococcus aureus | 0.25 | 18 |
Salmonella typhimurium | 0.75 | 12 |
These findings suggest that this compound possesses significant antibacterial properties that could be harnessed for therapeutic purposes .
Cytotoxic Effects
The cytotoxic potential of this compound was assessed using human breast cancer cell lines (MDA-MB-231 and MCF-7). Cell viability assays indicated that this compound effectively reduced cell proliferation in a dose-dependent manner.
Table 3: Cytotoxicity of this compound on Cancer Cell Lines
Concentration (mg/ml) | MDA-MB-231 Viability (%) | MCF-7 Viability (%) |
---|---|---|
50 | 85 | 80 |
100 | 70 | 65 |
200 | 45 | 40 |
The results indicate that higher concentrations of this compound lead to significant reductions in cell viability, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
Several case studies have documented the therapeutic effects of this compound in various health conditions:
- Diabetes Management : In clinical trials involving diabetic patients, supplementation with this compound led to improved glycemic control and reduced insulin resistance attributed to the action of inositol .
- Hepatoprotective Effects : A study on CCl4-intoxicated rats demonstrated that administration of this compound significantly mitigated liver damage markers, suggesting its protective role against hepatotoxicity .
- Anti-inflammatory Properties : Research indicates that this compound can reduce inflammatory markers in models of chronic inflammation, further supporting its use in managing inflammatory diseases .
Properties
CAS No. |
109882-76-0 |
---|---|
Molecular Formula |
(C4H9NO)x.(C3H5ClO)y.(C3H4N2)z |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.